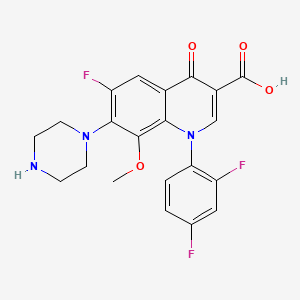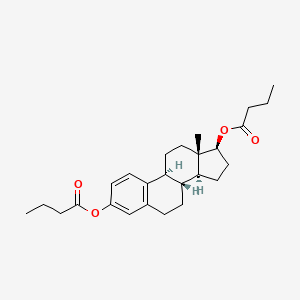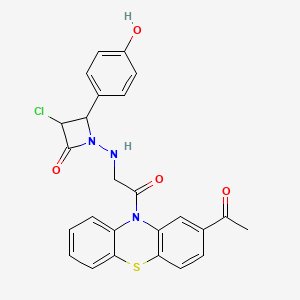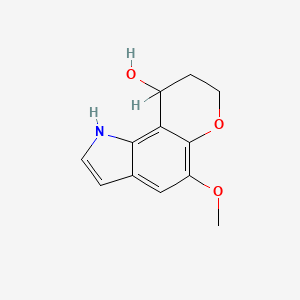
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-hydroxy-3-((2-thienylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-hydroxy-3-((2-thienylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the pyrrole ring, functionalization of the carboxamide group, and the introduction of the thienylmethyl and hydroxypropyl groups. Common reagents might include thienylmethyl halides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: Reduction reactions could target the carboxamide group or other functional groups.
Substitution: Substitution reactions might occur at the pyrrole ring or the thienylmethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biology, it might be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve interactions with molecular targets such as enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2-carboxamide
- 2,5-Dihydro-1H-pyrrole-3-carboxamide
- N-(2-Hydroxy-3-aminopropyl)-2,5-dihydro-1H-pyrrole-3-carboxamide
Uniqueness
This compound’s uniqueness might lie in its specific combination of functional groups, which could confer unique chemical reactivity or biological activity compared to similar compounds.
Properties
CAS No. |
93798-90-4 |
|---|---|
Molecular Formula |
C17H29Cl2N3O2S |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[2-hydroxy-3-(thiophen-2-ylmethylamino)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H27N3O2S.2ClH/c1-16(2)8-14(17(3,4)20-16)15(22)19-10-12(21)9-18-11-13-6-5-7-23-13;;/h5-8,12,18,20-21H,9-11H2,1-4H3,(H,19,22);2*1H |
InChI Key |
YKVTWEAYAVWLKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCC(CNCC2=CC=CS2)O)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



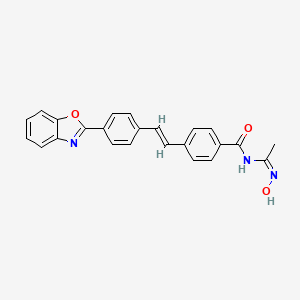
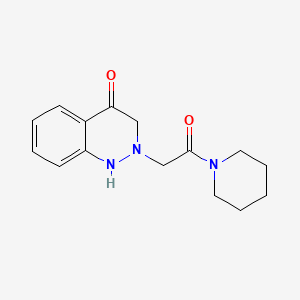

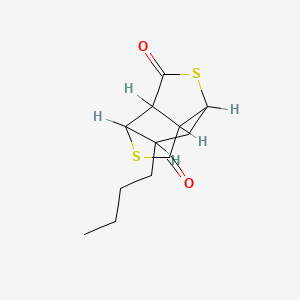
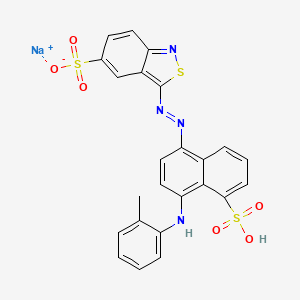
![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)
![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
